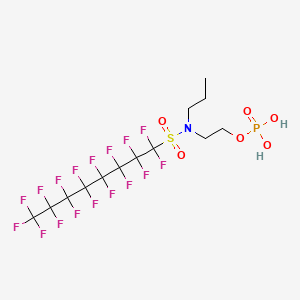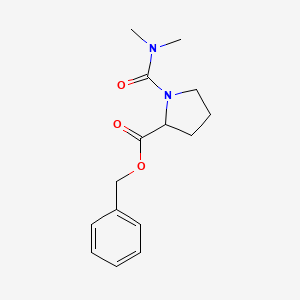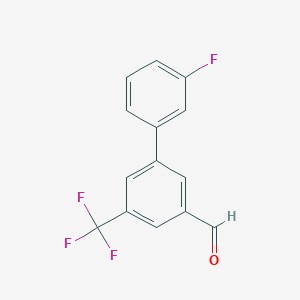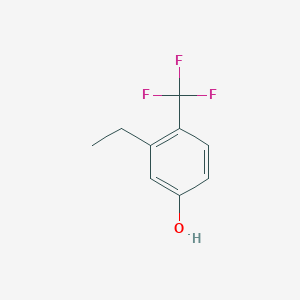
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol is a complex organic compound characterized by its long chain structure with multiple ether linkages and a terminal thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol typically involves the stepwise addition of ethylene oxide units to a thiol-terminated initiator. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkages. The process can be summarized as follows:
Initiation: A thiol compound is used as the initiator.
Propagation: Ethylene oxide is added stepwise to the initiator under basic conditions, forming the polyether chain.
Termination: The reaction is terminated by neutralizing the base and purifying the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous addition of ethylene oxide. The process is optimized for high yield and purity, with stringent control over reaction conditions to prevent side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Thioethers, other substituted derivatives.
Applications De Recherche Scientifique
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of thiol-based redox reactions and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, modulating their activity. The polyether chain provides solubility and flexibility, allowing the compound to interact with a wide range of targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-amine: Similar structure but with an amine group instead of a thiol group.
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-alcohol: Contains an alcohol group instead of a thiol group.
Uniqueness
2,5,8,11,14,17,20,23,26,29-Decaoxadotriacontane-32-thiol is unique due to its thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly useful in applications requiring specific and strong interactions with target molecules.
Propriétés
Numéro CAS |
670234-58-9 |
|---|---|
Formule moléculaire |
C22H46O10S |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C22H46O10S/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22-33/h33H,2-22H2,1H3 |
Clé InChI |
IBQAUDAXKZNMDP-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















